molecular formula C10H12ClNOS B2707007 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 875160-60-4

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2707007
CAS No.: 875160-60-4
M. Wt: 229.72
InChI Key: QTNXVJJFLBKKFL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from efforts to hybridize nitrogen-containing heterocycles with sulfur-based aromatic systems. While its exact discovery timeline remains undocumented, its structural framework aligns with methodologies developed for synthesizing pyrrolidine-thiophene conjugates reported in the early 2000s. The presence of a chloroacetyl group suggests inspiration from ketone-containing bioactive molecules, such as the anticonvulsant drug vigabatrin, which shares a similar γ-amino acid backbone.

Significance in Heterocyclic Chemistry Research

This molecule exemplifies three key trends in modern heterocyclic chemistry:

  • Conformational restriction : The pyrrolidine ring imposes spatial constraints that may enhance target binding specificity.
  • Electronic modulation : The thiophene moiety contributes π-electron density, while the chloroacetyl group introduces electrophilic character.
  • Synthetic versatility : The compound serves as a precursor for further functionalization through nucleophilic substitution at the chloro position or cyclization reactions.

Comparative studies with simpler analogs, such as 2-chloro-1-(5-chlorothiophen-2-yl)ethanone (CAS 42445-55-6), highlight the enhanced structural complexity achievable through pyrrolidine integration.

Relationship to Similar Thiophenyl-Pyrrolidine Derivatives

Structural analogs fall into two primary categories:

Derivative Class Key Features Example Compounds
Acylated pyrrolidines Chloro/alkylacyl groups at position 1 Target compound
Fused ring systems Benzothiophene-pyrrolidine hybrids Benz[g]indolizidine derivatives
Donor-acceptor cyclopropanes Precursors for ring-expanded analogs Dimethyl 2-arylcyclopropanes

The target compound distinguishes itself through its balance of rigidity (pyrrolidine ring) and reactivity (chloroacetyl group), enabling diverse downstream modifications.

Current Research Landscape

Recent advances center on three areas:

  • Catalytic synthesis : Nickel perchlorate-mediated ring-opening of donor-acceptor cyclopropanes provides efficient access to pyrrolidine cores.
  • Stereochemical control : Studies on chiral cyclopropane precursors demonstrate complete inversion at stereogenic centers during ring expansion, enabling enantioselective synthesis.
  • Functional group interconversion : The chloroacetyl moiety permits conversion to amines, thioethers, or azides for structure-activity relationship studies.

Notably, microwave-assisted Krapcho dealkoxycarbonylation has emerged as a key method for simplifying related γ-lactam systems.

Research Challenges and Opportunities

Challenges :

  • Sensitivity of the chloroacetyl group to nucleophilic solvents
  • Limited commercial availability (current status: not available from Enamine)
  • Complexity in characterizing diastereomeric mixtures from non-stereospecific syntheses

Opportunities :

  • Development of continuous flow synthesis protocols to handle reactive intermediates
  • Exploration of photochemical activation for C-Cl bond functionalization
  • Application in fragment-based drug discovery for CNS targets

The compound's structural features suggest potential utility in designing:

  • GABA receptor modulators (via γ-lactam analogs)
  • Kinase inhibitors (through thiophene-mediated π-stacking)
  • Antimicrobial agents (leveraging sulfur's bioisosteric properties)

Properties

IUPAC Name

2-chloro-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-7-10(13)12-5-1-3-8(12)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNXVJJFLBKKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of 2-(thiophen-2-yl)pyrrolidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

Positional Isomers: Thiophen-3-yl vs. Thiophen-2-yl
  • 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one (CAS: 1179119-21-1) differs only in the position of the sulfur atom in the thiophene ring (3-yl vs. 2-yl).
Aryl-Substituted Analogs
  • 2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one (CAS: 1305711-77-6) replaces the thiophene with a dimethoxyphenyl group. The introduction of electron-donating methoxy substituents increases steric bulk and alters solubility (logP: ~2.8 predicted) compared to the thiophene analog (logP: ~2.3) .
Halogenated Derivatives
  • 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one (CAS: 50371-51-2) features extensive chlorination, increasing electrophilicity and reactivity in nucleophilic substitution reactions. However, this also raises toxicity concerns, limiting its therapeutic applications .

Heterocyclic Ketone Analogs

Thiolan-2-yl Substitution
  • 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one (CAS: 1536935-92-8) replaces the pyrrolidine ring with a tetrahydrothiophene (thiolan) moiety. The sulfur atom in the thiolan ring enhances lipophilicity (MW: 240.75 g/mol) and may improve membrane permeability in biological systems .
Fused Heterocycles

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties References
2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one C₁₀H₁₂ClNOS 229.73 Thiophen-2-yl, pyrrolidine Discontinued; versatile scaffold
2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one C₁₀H₁₂ClNOS 229.73 Thiophen-3-yl, pyrrolidine Positional isomer; altered electronics
2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one C₁₄H₁₈ClNO₃ 283.75 2,4-Dimethoxyphenyl Increased steric bulk
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one C₆H₂Cl₅NO 281.35 Polychlorinated pyrrole High reactivity; toxic
2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one C₁₂H₁₃ClOS 240.75 Thiolan-2-yl, chlorophenyl Enhanced lipophilicity

Biological Activity

2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one, with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a chloroethyl ketone moiety combined with a thiophene-substituted pyrrolidine ring, which contributes to its unique chemical reactivity and biological properties.

The synthesis of this compound typically involves the reaction of 2-(thiophen-2-yl)pyrrolidine with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to manage the exothermic nature of the process.

Chemical Reactions:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to diverse derivatives.
  • Oxidation: The thiophene ring may undergo oxidation, resulting in sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to yield alcohol derivatives.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, interacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activities and alter various biochemical pathways, which may contribute to its therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Analgesic Properties: Its interaction with pain receptors could provide relief from pain.

Case Studies and Research Findings

Recent studies have evaluated the antibacterial properties of compounds related to this structure. For instance, pyrrole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against similar compounds:

Compound NameStructure TypeMIC (μg/mL)Activity Type
This compoundChloroethyl ketone with pyrrolidineTBDAntibacterial/Analgesic
2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-oneChloroethyl ketone with pyrrolidineTBDAntibacterial
2-Chloro-1-(thiophen-2-yl)ethan-1-oneSimpler structureTBDLimited activity

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-(thiophen-2-yl)pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions . Purification is achieved via recrystallization or column chromatography. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions like oxidation of the thiophene ring .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :
  • 1H/13C NMR : Confirms the integration of protons (e.g., pyrrolidine NH, thiophene aromatic protons) and carbon environments. The ketone carbonyl typically appears at ~200 ppm in 13C NMR .
  • IR Spectroscopy : Identifies the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, often using SHELX software for refinement .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Quantitative analysis employs HPLC with a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typically required for pharmacological studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing ketone group activates the adjacent chloro substituent for SN2 reactions. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) reveal second-order kinetics. Computational DFT studies (Gaussian 09) model transition states, showing a trigonal bipyramidal geometry during substitution .

Q. How can enantiomeric purity be optimized for chiral derivatives?

  • Methodological Answer : Chiral resolution employs diastereomeric salt formation with tartaric acid or enzymatic kinetic resolution using lipases. Asymmetric synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) achieves enantiomeric excess (ee) >90%. Chiral HPLC (Chiralpak AD-H column) quantifies ee .

Q. What role does the thiophene moiety play in modulating biological activity?

  • Methodological Answer : The thiophene ring enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves lipophilicity (logP ~2.8), facilitating membrane permeability. SAR studies on analogs show that substituting thiophene with furan reduces antimicrobial efficacy by 40%, highlighting its critical role .

Q. How do structural modifications impact pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Microsomal assays (human liver microsomes) show that methylating the pyrrolidine nitrogen reduces CYP450-mediated oxidation, increasing half-life from 1.2 to 4.7 hours .
  • Solubility : Adding polar groups (e.g., hydroxyl) improves aqueous solubility (from 0.5 mg/mL to 8.2 mg/mL) but reduces blood-brain barrier penetration .

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